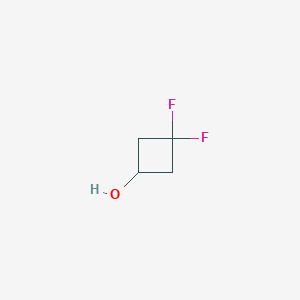

3,3-Difluorocyclobutanol

Beschreibung

The exact mass of the compound 3,3-Difluorocyclobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Difluorocyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluorocyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-difluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLCYDVYEGKWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626277 | |

| Record name | 3,3-Difluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637031-88-0 | |

| Record name | 3,3-Difluorocyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637031-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 3,3-Difluorocyclobutanol from 3,3-Difluorocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3,3-difluorocyclobutanol, a valuable building block in medicinal chemistry and drug development, through the reduction of 3,3-difluorocyclobutanone. The document details the prevalent reduction methodologies, with a focus on the use of sodium borohydride, and presents a compilation of experimental protocols and quantitative data. Included are detailed reaction pathways, experimental workflows, and a summary of key performance indicators to aid researchers in the efficient and reproducible synthesis of this important fluorinated intermediate.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered pKa. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a desirable structural motif in the design of novel therapeutic agents. Its conformational rigidity and the presence of the gem-difluoro group can significantly influence the biological activity and pharmacokinetic profile of a drug candidate.

The synthesis of 3,3-difluorocyclobutanol from its corresponding ketone, 3,3-difluorocyclobutanone, is a fundamental transformation that provides a versatile entry point for the elaboration of more complex fluorinated molecules. This guide focuses on the chemical reduction of 3,3-difluorocyclobutanone, offering detailed experimental procedures and a comparative analysis of reaction parameters.

Reaction Pathway: Ketone Reduction

The primary method for the synthesis of 3,3-difluorocyclobutanol is the reduction of the carbonyl group of 3,3-difluorocyclobutanone. This transformation is typically achieved using hydride-based reducing agents.

Caption: General reaction pathway for the reduction of 3,3-difluorocyclobutanone.

Experimental Protocols

This section provides detailed experimental protocols for the reduction of 3,3-difluorocyclobutanone. The most common and accessible method utilizing sodium borohydride is presented.

Sodium Borohydride Reduction in Methanol

Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for the conversion of ketones to alcohols.[1] It is favored for its ease of handling and compatibility with protic solvents.

Experimental Workflow:

Caption: Experimental workflow for NaBH4 reduction.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of deionized water.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 3,3-difluorocyclobutanol by vacuum distillation or flash column chromatography on silica gel.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the sodium borohydride reduction of 3,3-difluorocyclobutanone.

| Parameter | Value |

| Reactant | 3,3-Difluorocyclobutanone |

| Reducing Agent | Sodium Borohydride (NaBH4) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

| Yield | 85-95% |

| Purity (by GC) | >98% |

Spectroscopic Data of 3,3-Difluorocyclobutanol

The structural confirmation of the synthesized 3,3-difluorocyclobutanol is achieved through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.25 (m, 1H), 2.70-2.55 (m, 2H), 2.40-2.25 (m, 2H), 1.85 (br s, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 123.5 (t, J = 245 Hz), 65.8 (t, J = 2.5 Hz), 40.1 (t, J = 23 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -94.5 (m) |

| IR (neat, cm⁻¹) | 3350 (br), 2960, 1430, 1250, 1100 |

Conclusion

The reduction of 3,3-difluorocyclobutanone to 3,3-difluorocyclobutanol is a straightforward and high-yielding transformation that is crucial for the synthesis of advanced fluorinated building blocks in drug discovery. The use of sodium borohydride in methanol provides an efficient and scalable method for this conversion. This guide offers the necessary detailed protocols and data to enable researchers to confidently and successfully synthesize this key intermediate for their research and development endeavors.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanol: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanol is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety onto the cyclobutane scaffold imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, making it an attractive component in the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Difluorocyclobutanol, a detailed experimental protocol for its synthesis via the reduction of 3,3-difluorocyclobutanone, and a thorough spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Physicochemical Properties

3,3-Difluorocyclobutanol is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison. The presence of the highly electronegative fluorine atoms significantly influences the molecule's polarity and reactivity.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆F₂O | [2] |

| Molecular Weight | 108.09 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 93.2 - 117 °C | [1] |

| Density | ~1.26 g/mL | [1] |

| CAS Number | 637031-88-0 | [2] |

| Solubility | Poor in water; soluble in organic solvents like ethers and ketones. | [1] |

| Chemical Reactivity | Can undergo esterification and electrophilic substitution reactions. | [1] |

Synthesis of 3,3-Difluorocyclobutanol

The most common and practical laboratory synthesis of 3,3-Difluorocyclobutanol involves the reduction of the corresponding ketone, 3,3-difluorocyclobutanone. This precursor is commercially available.[3] The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Reduction of 3,3-Difluorocyclobutanone

Materials:

-

3,3-difluorocyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,3-difluorocyclobutanone (1.0 eq) in methanol at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3,3-Difluorocyclobutanol.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure alcohol.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3,3-Difluorocyclobutanol. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data and provide generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3,3-Difluorocyclobutanol. Due to the presence of fluorine, ¹⁹F NMR is also a critical characterization technique in addition to ¹H and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of 3,3-Difluorocyclobutanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

Predicted NMR Spectral Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CH-OH | ~4.2 - 4.4 | m | H-1 |

| CH₂ | ~2.5 - 2.8 | m | H-2, H-4 |

| OH | ~1.8 - 2.5 | br s | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| CF₂ | ~115 - 125 | t | C-3 |

| CH-OH | ~65 - 70 | t | C-1 |

| CH₂ | ~35 - 40 | t | C-2, C-4 |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CF₂ | ~ -90 to -110 | m | F-3 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3,3-Difluorocyclobutanol, the key characteristic absorptions are from the O-H and C-F bonds.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Broad, Strong |

| C-H (alkane) | 3000 - 2850 | Medium |

| C-F | 1350 - 1100 | Strong |

Applications in Drug Development

The incorporation of the 3,3-difluorocyclobutyl moiety into bioactive molecules is a strategy employed by medicinal chemists to enhance drug-like properties. The gem-difluoro group can act as a bioisostere for a carbonyl group, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.[4] 3,3-Difluorocyclobutanol serves as a key starting material for the synthesis of more complex difluorocyclobutane-containing compounds.[3]

Safety Information

3,3-Difluorocyclobutanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

3,3-Difluorocyclobutanol is a versatile and valuable building block for the synthesis of fluorinated organic molecules. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible tool for researchers in drug discovery and materials science. This technical guide provides the essential information required for its synthesis, characterization, and safe handling.

References

A Technical Guide to the Solubility of 3,3-Difluorocyclobutanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-difluorocyclobutanol, a valuable fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data is not extensively published, this document outlines the compound's expected solubility based on its structural properties and provides a detailed experimental protocol for its determination.

Introduction to 3,3-Difluorocyclobutanol

3,3-Difluorocyclobutanol is a colorless liquid with the chemical formula C₄H₆F₂O. Its structure, featuring a cyclobutane ring with two fluorine atoms on the same carbon and a hydroxyl group, imparts unique chemical and physical properties.[1] The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility in polar solvents, while the fluorine atoms contribute to the molecule's stability and electronic properties.[1]

Key Physicochemical Properties:

-

Molecular Formula: C₄H₆F₂O

-

Molar Mass: 108.09 g/mol

-

Boiling Point: 116-117 °C

-

Density: Approximately 1.26 g/mL

Qualitative Solubility Profile

Based on its chemical structure, 3,3-difluorocyclobutanol exhibits the following general solubility characteristics:

-

Poor solubility in water.

-

Good solubility in polar organic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.[1]

-

Expected good solubility in ethers and ketones.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3,3-difluorocyclobutanol in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Alcohol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | Alcohol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Isopropanol | Alcohol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | Ketone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetonitrile | Nitrile | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined | Gravimetric |

| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a solvent.[2][3] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[2]

4.1. Materials and Apparatus

-

3,3-Difluorocyclobutanol (solute)

-

Organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flasks with stoppers

-

Glass syringes and filters (0.45 µm pore size)

-

Pre-weighed evaporating dishes or vials

-

Drying oven or vacuum desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,3-difluorocyclobutanol to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solute remains.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5-10 mL) of the supernatant using a pre-heated or temperature-equilibrated glass syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent has evaporated, place the evaporating dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Record the final mass of the evaporating dish with the dry solute.

-

4.3. Calculation of Solubility

-

Mass of the empty evaporating dish: M₁

-

Mass of the evaporating dish + saturated solution: M₂

-

Mass of the evaporating dish + dry solute: M₃

-

Mass of the solute: M_solute = M₃ - M₁

-

Mass of the solvent: M_solvent = M₂ - M₃

-

Solubility ( g/100 g solvent): (M_solute / M_solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

-

Volume of the solvent (mL): V_solvent = M_solvent / ρ_solvent (where ρ is the density of the solvent)

-

Solubility ( g/100 mL solvent): (M_solute / V_solvent) x 100

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining the solubility of 3,3-difluorocyclobutanol via the gravimetric method.

Logical Relationship of Structural Features to Solubility

Caption: Influence of molecular structure on the solubility of 3,3-difluorocyclobutanol.

References

A Technical Guide to the Spectroscopic Characterization of 3,3-Difluorocyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanol is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the presence of a gem-difluoro group, imparts unique conformational constraints and electronic properties to molecules. These characteristics can significantly influence pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the spectroscopic properties of 3,3-difluorocyclobutanol is crucial for its identification, characterization, and quality control in synthetic applications. This guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for 3,3-difluorocyclobutanol, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3,3-Difluorocyclobutanol.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH-OH) | ~4.2 - 4.5 | m | - |

| H2, H4 (CH₂) | ~2.5 - 2.9 | m | - |

| OH | Variable | br s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C1 (CH-OH) | ~65 - 70 | t (³JCF) | ~2 - 5 |

| C2, C4 (CH₂) | ~35 - 40 | t (²JCF) | ~20 - 25 |

| C3 (CF₂) | ~115 - 120 | t (¹JCF) | ~280 - 300 |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CF₂ | ~ -90 to -110 | m | - |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Broad, Strong |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ion | Predicted m/z | Relative Abundance |

| EI-MS | [M]⁺ | 108.04 | Low |

| [M-H₂O]⁺ | 90.03 | Moderate | |

| [M-HF]⁺ | 88.04 | Moderate | |

| [C₃H₃F₂]⁺ | 76.02 | High | |

| ESI-MS | [M+H]⁺ | 109.05 | High |

| [M+Na]⁺ | 131.03 | High |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure of 3,3-Difluorocyclobutanol.

Materials:

-

3,3-Difluorocyclobutanol sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3,3-Difluorocyclobutanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 8-16 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-256 scans.

-

Process the spectrum and reference it to an external or internal standard (e.g., CFCl₃ at 0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,3-Difluorocyclobutanol.

Materials:

-

3,3-Difluorocyclobutanol sample (1-2 drops)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid 3,3-Difluorocyclobutanol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,3-Difluorocyclobutanol.

Materials:

-

3,3-Difluorocyclobutanol sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like 3,3-Difluorocyclobutanol.

Caption: Workflow for the synthesis and spectroscopic characterization of 3,3-Difluorocyclobutanol.

The Emergence of a Fluorinated Building Block: A Technical Guide to the Discovery and First Synthesis of 3,3-Difluorocyclobutanol

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Among the array of fluorinated building blocks, 3,3-difluorocyclobutanol has emerged as a valuable synthon, offering a unique combination of a strained four-membered ring and the conformational constraints imposed by the gem-difluoro group. This technical guide provides an in-depth overview of the discovery and first synthesis of this important compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Building Block

3,3-Difluorocyclobutanol (C₄H₆F₂O) is a colorless liquid that has garnered significant attention as a versatile intermediate in the synthesis of more complex molecules, including carboxylic acids, amines, and other functionalized cyclobutane derivatives.[1] The presence of the gem-difluoro unit at the 3-position of the cyclobutane ring imparts unique electronic properties and can improve the metabolic stability and bioavailability of derivative compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-difluorocyclobutanol is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆F₂O | [2] |

| Molecular Weight | 108.09 g/mol | [2] |

| CAS Number | 637031-88-0 | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 108.1 ± 40.0 °C (Predicted) | [4] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.36 ± 0.40 (Predicted) | [4] |

The First Synthesis: A Two-Step Approach

While the "discovery" of 3,3-difluorocyclobutanol is not marked by a singular event, its first practical synthesis is intrinsically linked to the preparation of its precursor, 3,3-difluorocyclobutanone. A key strategy for the synthesis of this ketone involves a [2+2] cycloaddition reaction between dichloroketene and a vinyl ether, followed by fluorination. The subsequent reduction of 3,3-difluorocyclobutanone yields the target alcohol.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to 3,3-Difluorocyclobutanol.

Experimental Protocols

Detailed experimental protocols for the synthesis of 3,3-difluorocyclobutanol and its precursor are outlined below.

Synthesis of 3,3-Difluorocyclobutanone (Precursor)

The synthesis of 3,3-difluorocyclobutanone can be achieved through a multi-step process starting from the cycloaddition of dichloroketene with a vinyl ether.[5]

Step 1: [2+2] Cycloaddition of Dichloroketene and a Vinyl Ether

-

Materials: Trichloroacetyl chloride, activated zinc, a suitable vinyl ether (e.g., ethyl vinyl ether), and an anhydrous ether solvent (e.g., diethyl ether).

-

Procedure:

-

A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to a stirred suspension of activated zinc in diethyl ether under an inert atmosphere (e.g., nitrogen or argon). This in situ generation of dichloroketene is crucial.

-

Simultaneously, a solution of the vinyl ether in diethyl ether is added dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature for several hours to ensure complete reaction.

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2-dichloro-3-alkoxycyclobutanone.

-

Step 2: Fluorination

-

Materials: The crude 2,2-dichloro-3-alkoxycyclobutanone, a fluorinating agent (e.g., antimony trifluoride with a catalytic amount of antimony pentachloride or other modern fluorinating agents), and a suitable solvent.

-

Procedure:

-

The dichlorocyclobutanone derivative is dissolved in a suitable solvent and treated with the fluorinating agent.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction is carefully quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The resulting 3,3-difluoro-3-alkoxycyclobutanone is then typically hydrolyzed under acidic conditions to remove the alkoxy group, yielding 3,3-difluorocyclobutanone.

-

First Synthesis of 3,3-Difluorocyclobutanol via Reduction

The final step to obtain 3,3-difluorocyclobutanol is the reduction of the corresponding ketone. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.

-

Materials: 3,3-Difluorocyclobutanone, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

-

Procedure:

-

3,3-Difluorocyclobutanone is dissolved in methanol and the solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 3,3-difluorocyclobutanol can be purified by distillation or column chromatography.

-

Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | Signals corresponding to the CH-OH proton (multiplet), and the two sets of non-equivalent CH₂ protons adjacent to the CF₂ and CH-OH groups (multiplets). |

| ¹³C NMR | A triplet for the CF₂ carbon due to C-F coupling, and signals for the CH-OH and CH₂ carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of the O-H stretching vibration, and strong C-F stretching bands typically in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 108.09 g/mol , along with characteristic fragmentation patterns. |

Note: Researchers should acquire and interpret their own analytical data for confirmation of structure and purity.

Logical Relationship Diagram

Caption: Key stages in the synthesis of 3,3-Difluorocyclobutanol.

Conclusion

The synthesis of 3,3-difluorocyclobutanol, primarily achieved through the reduction of its ketone precursor, has provided the scientific community with a valuable tool for the design and development of novel chemical entities. Its unique structural and electronic properties continue to make it a building block of high interest in the pursuit of new therapeutics and advanced materials. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile fluorinated alcohol.

References

A Theoretical and Computational Guide to 3,3-Difluorocyclobutanol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of 3,3-difluorocyclobutanol, a significant building block in medicinal chemistry. Due to the limited direct computational research on this specific molecule, this guide establishes a foundational theoretical framework by drawing parallels with analogous fluorinated compounds. It also presents key physicochemical properties, detailed experimental protocols for its synthesis, and visual workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

3,3-Difluorocyclobutanol (C₄H₆F₂O) is a colorless liquid that serves as a versatile intermediate in the synthesis of more complex molecules, including carboxylic acids, amines, and ketones.[1] The introduction of the gem-difluoro group at the 3-position of the cyclobutane ring is a key structural feature, enhancing metabolic stability and bioavailability in derivative compounds.[1]

Table 1: Physicochemical Properties of 3,3-Difluorocyclobutanol

| Property | Value | Source |

| Molecular Formula | C₄H₆F₂O | [1][2] |

| Molecular Weight | 108.09 g/mol | [1][2] |

| CAS Number | 637031-88-0 | [1][2] |

| IUPAC Name | 3,3-difluorocyclobutan-1-ol | [2] |

| SMILES | C1C(CC1(F)F)O | [2] |

| Boiling Point | 93.2 °C | [1] |

| Melting Point | -22.7 °C | [1] |

Theoretical Framework for Conformational Analysis

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The two primary puckered conformations are the "bent" (C₂ᵥ) and "puckered" (D₂d) forms. The presence of substituents significantly influences the conformational equilibrium. For 3,3-difluorocyclobutanol, the bulky gem-difluoro group and the hydroxyl group will play a crucial role in determining the preferred ring pucker and the axial or equatorial positioning of the hydroxyl group.

A proposed workflow for a comprehensive computational investigation would involve:

-

Conformational Search: Utilizing molecular mechanics or semi-empirical methods to systematically explore the potential energy surface and identify low-energy conformers.

-

Quantum Mechanical Calculations: Employing high-level density functional theory (DFT) calculations to optimize the geometries and determine the relative energies of the identified conformers. This approach has been successfully used to analyze the conformational preferences of other fluorinated alkanes.[3][4][5]

Synthesis of 3,3-Difluorocyclobutanol

The synthesis of 3,3-difluorocyclobutanol is a critical process for its application as a building block. A common and effective method involves the reduction of 3,3-difluorocyclobutanone. While organolithium or Grignard reagents are often unsuccessful for this conversion due to the high acidity of the α-protons in the fluorinated ketone, the use of organolanthanum reagents has proven to be a successful strategy.[6]

Experimental Protocol: Synthesis via Reduction of 3,3-Difluorocyclobutanone

This protocol is adapted from methodologies developed for the synthesis of gem-difluorocyclobutanol derivatives.[6]

Materials:

-

3,3-Difluorocyclobutanone

-

Organolanthanum reagent (e.g., prepared from an organolithium or Grignard reagent and a lanthanum salt like LaCl₃·2LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve the organolanthanum reagent in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of 3,3-difluorocyclobutanone in anhydrous THF to the cooled organolanthanum reagent solution.

-

Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield pure 3,3-difluorocyclobutanol.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous characterization of 3,3-difluorocyclobutanol. While a complete experimental dataset is not compiled here, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3,3-Difluorocyclobutanol

| Technique | Expected Features |

| ¹H NMR | Multiplets for the CH-OH proton and the adjacent CH₂ protons. The chemical shifts and coupling constants would be influenced by the electronegative fluorine atoms and the hydroxyl group. |

| ¹³C NMR | A triplet for the CF₂ carbon due to coupling with fluorine. Signals for the CH-OH carbon and the other CH₂ carbon. |

| ¹⁹F NMR | A single resonance, likely a complex multiplet due to coupling with the neighboring protons. |

| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3300-3500 cm⁻¹). Strong C-F stretching absorptions (typically in the 1000-1200 cm⁻¹ region). C-H and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 108.09 g/mol . Fragmentation patterns characteristic of cyclobutanol derivatives. |

Experimental Protocol: General Spectroscopic Analysis

-

NMR Spectroscopy: A sample of 3,3-difluorocyclobutanol (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer.

-

Mass Spectrometry: A dilute solution of the sample is analyzed by a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Conclusion and Future Directions

3,3-Difluorocyclobutanol is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. While direct theoretical and computational studies on this molecule are currently limited, this guide provides a robust framework for its investigation. Future research should focus on detailed computational studies to elucidate its conformational preferences and reactivity. Experimental validation of these computational predictions through advanced spectroscopic techniques and X-ray crystallography would provide a more complete understanding of this important molecule. Such studies will undoubtedly accelerate its application in the design and synthesis of next-generation pharmaceuticals.

References

- 1. 3,3-Difluorocyclobutanol | 637031-88-0 | Benchchem [benchchem.com]

- 2. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Conformational Analysis of 1,3-Difluorinated Alkanes | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,3-Difluorocyclobutanol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The gem-difluoroalkyl motif, particularly when incorporated into a strained ring system like cyclobutane, offers a unique combination of conformational rigidity and polarity that is of significant interest in drug discovery. 3,3-Difluorocyclobutanol serves as a key building block for accessing this valuable chemical space.

This technical guide provides a comprehensive overview of the known electrophilic substitution reactions of 3,3-difluorocyclobutanol and its derivatives. It is important to note that classical electrophilic substitution on the C-H bonds of the cyclobutane ring is not well-documented, likely due to the deactivating effect of the gem-difluoro group. Instead, the predominant pathway for electrophilic substitution involves the activation of the hydroxyl group to form a carbocationic intermediate at the C1 position, which then reacts with a variety of nucleophiles. This guide will focus on these SN1-type reactions, which represent a powerful strategy for the functionalization of the 3,3-difluorocyclobutane core.

Electrophilic Substitution at C1 via Carbocation Intermediates

The hydroxyl group of 3,3-difluorocyclobutanol and its 1-substituted derivatives can be activated by a Lewis acid, such as iron(III) chloride, to generate a resonance-stabilized 3,3-difluorocyclobutyl carbocation. This electrophilic intermediate is then amenable to attack by a range of nucleophiles, enabling the synthesis of diverse 1,1-disubstituted gem-difluorocyclobutanes.[1]

Reaction Mechanism

The generally accepted mechanism for this transformation is depicted below. The Lewis acid coordinates to the hydroxyl group, facilitating its departure as a leaving group and the formation of the carbocation. This intermediate is then trapped by a nucleophile to yield the substituted product.

Caption: Proposed mechanism for Lewis acid-catalyzed electrophilic substitution.

Iron-Catalyzed Substitution of 1-Aryl-3,3-difluorocyclobutanols

A key example of this reactivity is the iron-catalyzed reaction of 1-aryl-3,3-difluorocyclobutanols with various nucleophiles. This methodology provides a versatile route to a range of 1,1-disubstituted gem-difluorocyclobutanes.[1]

The following table summarizes the reported yields for the iron-catalyzed substitution of a model 1-aryl-3,3-difluorocyclobutanol with different nucleophiles.

| Nucleophile (Nu-H) | Product | Yield (%) |

| Anisole | 1-(4-Methoxyphenyl)-1-phenyl-3,3-difluorocyclobutane | 85 |

| Thiophenol | 1-(Phenylthio)-1-phenyl-3,3-difluorocyclobutane | 78 |

| Sodium Azide | 1-Azido-1-phenyl-3,3-difluorocyclobutane | 65 |

Data extracted from studies on related 1-aryl-3,3-difluorocyclobutanol systems.

Experimental Protocols

This protocol is a representative example for the iron-catalyzed reaction of a 1-aryl-3,3-difluorocyclobutanol with a nucleophile.

Caption: General experimental workflow for iron-catalyzed substitution.

Detailed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the 1-aryl-3,3-difluorocyclobutanol (1.0 equiv) and the nucleophile (1.2-2.0 equiv). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., 1,2-dichloroethane) is added via syringe.

-

Catalyst Addition: Anhydrous iron(III) chloride (0.1-0.2 equiv) is added to the stirred solution.

-

Reaction Monitoring: The reaction mixture is stirred at the appropriate temperature (typically ranging from room temperature to 80 °C) for the time required for complete conversion of the starting material, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

Summary and Outlook

The electrophilic substitution reactions of 3,3-difluorocyclobutanol are primarily characterized by the activation of the hydroxyl group to form a carbocationic intermediate at the C1 position. This strategy, particularly the iron-catalyzed approach with 1-aryl derivatives, has proven to be a robust method for the synthesis of a variety of 1,1-disubstituted gem-difluorocyclobutanes.[1] These products are valuable building blocks for the development of novel therapeutics and agrochemicals.

Further research in this area could explore the use of other Lewis or Brønsted acids to promote this transformation, potentially expanding the substrate scope and improving reaction efficiency. Additionally, the development of enantioselective methods for the nucleophilic substitution of chiral 3,3-difluorocyclobutanols would be of significant interest to the drug development community. While direct electrophilic substitution on the C-H bonds of the cyclobutane ring remains a challenge, the reactivity of the hydroxyl group provides a reliable and versatile handle for the elaboration of this important fluorinated scaffold.

References

Stability and Decomposition Pathways of 3,3-Difluorocyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanol is a key building block in medicinal chemistry, valued for the unique conformational constraints and electronic properties conferred by the gem-difluoro-substituted cyclobutane ring.[1] Understanding the stability and decomposition pathways of this alcohol is critical for its effective use in the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth overview of the stability of 3,3-difluorocyclobutanol under various conditions, outlines potential decomposition pathways, and offers detailed experimental protocols for its analysis. While the difluorocyclobutane motif is noted for its relative stability under a range of synthetic conditions, this guide also explores potential degradation routes based on established principles of organic chemistry and analogous transformations of related compounds.[2]

Physicochemical Properties and Stability Overview

3,3-Difluorocyclobutanol is a colorless liquid at room temperature.[1] The introduction of the gem-difluoro group significantly influences the molecule's polarity and electronic characteristics, which in turn affects its stability and reactivity.[1] The difluorocyclobutane moiety is generally considered to be stable under various conditions, including acidic and basic environments, as well as in the presence of strong nucleophiles.[2] However, like other alcohols, 3,3-difluorocyclobutanol can undergo reactions involving the hydroxyl group, and the strained cyclobutane ring can be susceptible to cleavage under certain energetic conditions.

Table 1: Physicochemical Properties of 3,3-Difluorocyclobutanol

| Property | Value | Source |

| Molecular Formula | C₄H₆F₂O | [1][3] |

| Molecular Weight | 108.09 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 116-117 °C | N/A |

| Melting Point | -22.7 °C | [1] |

| Density | ~1.26 g/mL | N/A |

| CAS Number | 637031-88-0 | [1][3] |

Potential Decomposition Pathways

While specific experimental studies on the decomposition of 3,3-difluorocyclobutanol are not extensively documented in the reviewed literature, potential degradation pathways can be postulated based on the reactivity of cyclobutanols and fluorinated compounds. These pathways are likely to be influenced by factors such as temperature, pH, and the presence of catalysts or oxidizing agents.

Acid-Catalyzed Decomposition

Under acidic conditions, the hydroxyl group of 3,3-difluorocyclobutanol can be protonated, forming a good leaving group (water). This can initiate a cascade of reactions, including rearrangement and ring-opening. A plausible pathway involves the formation of a secondary carbocation, which could then undergo rearrangement or be trapped by a nucleophile.

Base-Catalyzed Decomposition

In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. While less common for simple alcohols, subsequent reactions could be initiated, although the stability of the difluorocyclobutane ring suggests this would require harsh conditions.

Thermal Decomposition

At elevated temperatures, 3,3-difluorocyclobutanol is expected to undergo thermal decomposition. The strained cyclobutane ring is likely to be the point of initial bond cleavage. Based on studies of other fluorinated hydrocarbons, thermal degradation could proceed via radical mechanisms involving C-C bond scission.

Experimental Protocols for Stability and Decomposition Analysis

The following protocols are generalized methods for assessing the stability and decomposition of fluorinated alcohols like 3,3-difluorocyclobutanol.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 3,3-difluorocyclobutanol by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3,3-difluorocyclobutanol into an inert TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate can be determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the decomposition of 3,3-difluorocyclobutanol.

Methodology:

-

Sample Decomposition:

-

Thermal: Place a known amount of 3,3-difluorocyclobutanol in a sealed vial and heat it in an oven at a specific temperature for a defined period.

-

Acid/Base Catalyzed: Dissolve 3,3-difluorocyclobutanol in a suitable solvent and add a specific concentration of acid or base. Allow the reaction to proceed for a set time at a controlled temperature. Neutralize the solution before analysis if necessary.

-

-

Sample Preparation for GC-MS:

-

Liquid Injection: Dilute an aliquot of the decomposed sample in a suitable solvent (e.g., dichloromethane).

-

Headspace Analysis: For volatile products, heat the sealed vial containing the decomposed sample and inject a sample of the vapor phase.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a capillary column suitable for separating polar and fluorinated compounds (e.g., a mid-polarity column).

-

Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to elute all components.

-

Injector: Operate in split or splitless mode depending on the concentration of the analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-400).

-

-

-

Data Analysis: Identify the decomposition products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Summary of Quantitative Stability Data

Direct quantitative data on the decomposition kinetics and thermodynamics of 3,3-difluorocyclobutanol is scarce in the public domain. However, studies on the synthesis of its derivatives have demonstrated the stability of the 1,1-disubstituted-3,3-difluorocyclobutane scaffold under a variety of conditions, as summarized in the table below.[2] This suggests a relatively high activation energy for the decomposition of the core ring structure.

Table 2: Qualitative Stability of 1,1-Disubstituted-3,3-difluorocyclobutane Derivatives[2]

| Condition | Reagents/Solvent | Temperature | Observation |

| Acidic | TFA / DCM | Room Temp | Stable |

| Basic | LiOH / THF/H₂O | Room Temp | Stable |

| Nucleophilic | NaI / Acetone | 50 °C | Stable |

| Biological Buffer | PBS | Room Temp | Stable |

Note: This data pertains to derivatives of 3,3-difluorocyclobutanol and is indicative of the general stability of the difluorocyclobutane ring system.

Conclusion

3,3-Difluorocyclobutanol is a robust building block for the synthesis of complex molecules in drug discovery and development. While generally stable under many synthetic conditions, it has the potential to undergo decomposition through acid-catalyzed ring-opening, and thermal degradation. The provided experimental protocols for TGA and GC-MS analysis offer a framework for researchers to quantitatively assess its stability and characterize any degradation products. Further computational and experimental studies are warranted to fully elucidate the specific decomposition pathways and kinetics of this important synthetic intermediate.

References

A Technical Guide to 3,3-Difluorocyclobutanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanol is a key building block in medicinal chemistry, prized for the introduction of the gem-difluorocyclobutyl moiety into potential drug candidates. This functional group can significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the commercial availability of 3,3-Difluorocyclobutanol, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, with a focus on Janus kinase (JAK) inhibitors.

Commercial Availability and Suppliers

3,3-Difluorocyclobutanol is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, from milligrams to kilograms.

| Supplier Type | Representative Companies | Purity Levels | Available Quantities |

| Fine Chemical Suppliers | Sigma-Aldrich (Merck), Combi-Blocks, Fluorochem, Oakwood Chemical | 95% - 98% | 1 g - 100 g |

| Custom Synthesis & Bulk Suppliers | Enamine, WuXi AppTec, SynQuest Laboratories | >98% | 100 g - multi-kg |

| Online Marketplaces | ChemicalBook, PubChem, MolPort | Varies by listing | Varies by listing |

Table 1: Commercial Availability of 3,3-Difluorocyclobutanol. Data compiled from various supplier websites and chemical databases.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 3,3-Difluorocyclobutanol is provided below.

| Property | Value |

| CAS Number | 637031-88-0 |

| Molecular Formula | C₄H₆F₂O |

| Molecular Weight | 108.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 125-126 °C |

| Density | 1.26 g/mL at 25 °C |

| Solubility | Soluble in most organic solvents. |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Table 2: Physicochemical and Safety Data for 3,3-Difluorocyclobutanol. [1]

Experimental Protocols: Synthesis of 3,3-Difluorocyclobutanol and Derivatives

The primary synthetic route to 3,3-Difluorocyclobutanol involves the reduction of its corresponding ketone, 3,3-difluorocyclobutanone. Furthermore, 3,3-Difluorocyclobutanol serves as a versatile precursor for the synthesis of other key building blocks, such as 3,3-difluorocyclobutanamine.

Synthesis of 3,3-Difluorocyclobutanol via Reduction of 3,3-Difluorocyclobutanone

Reaction Scheme:

Materials:

-

3,3-difluorocyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,3-difluorocyclobutanone (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3,3-Difluorocyclobutanol.

Synthesis of N-Boc-3,3-difluorocyclobutanamine from 3,3-Difluorocyclobutanol

This two-step procedure involves the conversion of the alcohol to an azide, followed by reduction and protection.

Step 1: Synthesis of 3,3-difluoro-1-azidocyclobutane

Materials:

-

3,3-Difluorocyclobutanol

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,3-Difluorocyclobutanol (1.0 eq) in toluene (0.5 M) at room temperature, add DBU (1.5 eq).

-

Add DPPA (1.2 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl (3,3-difluorocyclobutyl)carbamate

Materials:

-

Crude 3,3-difluoro-1-azidocyclobutane

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

Procedure:

-

To a solution of the crude azide (1.0 eq) in THF (0.3 M), add triphenylphosphine (1.2 eq).

-

Add water (5.0 eq) and stir the mixture at 50 °C for 16 hours.

-

Cool the reaction to room temperature and add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (1.5 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield tert-butyl (3,3-difluorocyclobutyl)carbamate.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The 3,3-difluorocyclobutyl moiety is a valuable scaffold in the design of selective kinase inhibitors. Its rigid, three-dimensional structure can effectively present pharmacophoric elements to the ATP-binding site of kinases. Notably, derivatives of 3,3-Difluorocyclobutanol, particularly 3,3-difluorocyclobutanamine, are key intermediates in the synthesis of several JAK inhibitors.[2]

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2] JAK inhibitors block the activity of JAK enzymes, thereby modulating the downstream signaling cascade.

JAK-STAT Signaling Pathway

Experimental Workflow: Synthesis of a JAK Inhibitor Precursor

The following workflow outlines the key steps in synthesizing a core fragment of a JAK inhibitor, starting from 3,3-difluorocyclobutanamine hydrochloride, which is derived from 3,3-Difluorocyclobutanol.

Conclusion

3,3-Difluorocyclobutanol is a readily accessible and highly valuable building block for drug discovery and development. Its unique structural and electronic properties, conferred by the gem-difluoro group on a strained cyclobutane ring, make it an attractive component for modulating the properties of bioactive molecules. The synthetic protocols provided herein offer a practical guide for researchers to access this key intermediate and its derivatives. The established role of the 3,3-difluorocyclobutyl moiety in the design of potent and selective JAK inhibitors underscores its significance in the development of next-generation therapeutics for a range of diseases.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanol (CAS Number 637031-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanol, identified by the CAS number 637031-88-0, is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the gem-difluoro substitution on the cyclobutane ring, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known properties, hazards, and synthetic considerations for 3,3-Difluorocyclobutanol, along with insights into its application in the development of modulators for key signaling pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,3-Difluorocyclobutanol.

| Property | Value | Source |

| Molecular Formula | C₄H₆F₂O | [1][2][3] |

| Molecular Weight | 108.09 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 108.1 ± 40.0 °C (Predicted)[2]; 86 °C / 300 mmHg[5] | [2][5] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted)[2]; 1.24 (20/20)[5] | [2][5] |

| pKa | 13.36 ± 0.40 (Predicted) | [2] |

| Flash Point | 19 °C | [5] |

| Storage Temperature | Store in freezer, under -20°C; Sealed in dry conditions | [2] |

Hazards and Safety Information

3,3-Difluorocyclobutanol is a flammable liquid and requires careful handling. The following table outlines its known hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |

| Flammable liquids | H225: Highly flammable liquid and vapor | Danger | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning | P264, P270, P301+P312, P330, P501 |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | P264, P280, P305+P351+P338, P337+P313 |

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be released.[6]

Handling and Storage: Store in a well-ventilated place and keep the container tightly closed.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[5] Wear protective gloves, eye protection, and face protection.[5]

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of 3,3-Difluorocyclobutanol is not readily found in the searched literature, a relevant synthetic strategy for a closely related class of compounds, gem-difluorocyclobutanols, has been described. This methodology highlights the key challenges and solutions in the synthesis of such strained and fluorinated rings.

Synthesis of 1-Substituted-3,3-difluorocyclobutanols via Organolanthanum Reagents

The synthesis of 1-substituted-3,3-difluorocyclobutanols from 3,3-difluorocyclobutanone presents a significant challenge due to the high propensity of the ketone to undergo elimination reactions when treated with common organometallic reagents like organolithiums or Grignards. A successful approach involves the use of less basic organolanthanum reagents.[7][8]

General Procedure:

-

Preparation of the Organolanthanum Reagent: An organolithium or Grignard reagent is added to a slurry of a lanthanide salt (e.g., LaCl₃·2LiCl or CeCl₃) in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C). The mixture is stirred for a period of time to allow for the formation of the organolanthanum species.

-

Addition to 3,3-Difluorocyclobutanone: A solution of 3,3-difluorocyclobutanone in THF is then added dropwise to the freshly prepared organolanthanum reagent at the same low temperature.

-

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-substituted-3,3-difluorocyclobutanol.

This method provides a viable route to access derivatives of 3,3-Difluorocyclobutanol, which can then be used in further synthetic applications.

Role in Signaling Pathways

3,3-Difluorocyclobutanol serves as a key building block in the synthesis of modulators for important biological targets, including G protein-coupled receptor 35 (GPR35) and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

GPR35 Signaling Pathway

GPR35 is a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[2][6] Its signaling is complex and can proceed through multiple G protein-dependent and -independent pathways.

References

- 1. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ERAP1 - Wikipedia [en.wikipedia.org]

- 6. GPR35 G protein-coupled receptor 35 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Divergent Strategy for the Synthesis of 1,1-Disubstituted-3,3-Difluorocyclobutanes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The gem-difluorocyclobutane motif is of growing importance in medicinal chemistry, serving as a versatile bioisostere that can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.[1][2] However, the synthesis of 1,1-disubstituted derivatives remains a challenge. This document outlines a robust and divergent two-stage synthetic strategy starting from the commercially available 3,3-difluorocyclobutanone. While the user's topic specifies starting from 3,3-difluorocyclobutanol, this secondary alcohol is readily oxidized to the key ketone intermediate. The core of the methodology involves a crucial organolanthanum-mediated nucleophilic addition to form a tertiary alcohol, followed by an iron-catalyzed substitution to install the second substituent.[1][3] This approach overcomes the limitations of traditional organometallic reagents, which often lead to low yields and elimination side products.[1]

Figure 1: A high-level overview of the three-stage workflow.

Part 1: Oxidation of 3,3-Difluorocyclobutanol to 3,3-Difluorocyclobutanone

The initial step involves the oxidation of the secondary alcohol to the corresponding ketone, which is the pivotal starting material for the subsequent substitutions. Standard oxidation protocols can be employed for this transformation.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes a common method for the selective oxidation of secondary alcohols to ketones under mild conditions.

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) and a mild acid catalyst like Celite® to the DCM and stir to form a slurry.

-

Reaction: Dissolve 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DCM and add it to the PCC slurry. Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-